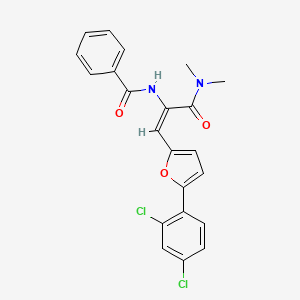

N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide

Description

The compound N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is a benzamide derivative featuring a 2,4-dichlorophenyl-substituted furan ring, a dimethylamino carbonyl group, and a vinyl linker. Its molecular formula is C₂₄H₂₀Cl₂N₂O₃, with a molar mass of 454.9 g/mol. The 2,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals, often enhancing lipophilicity and bioactivity . The dimethylamino carbonyl moiety may improve solubility and metabolic stability compared to bulkier substituents like tert-butylamino groups .

Properties

Molecular Formula |

C22H18Cl2N2O3 |

|---|---|

Molecular Weight |

429.3 g/mol |

IUPAC Name |

N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C22H18Cl2N2O3/c1-26(2)22(28)19(25-21(27)14-6-4-3-5-7-14)13-16-9-11-20(29-16)17-10-8-15(23)12-18(17)24/h3-13H,1-2H3,(H,25,27)/b19-13+ |

InChI Key |

MFXBFDAIUFKEPM-CPNJWEJPSA-N |

Isomeric SMILES |

CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)C(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide typically involves multiple steps:

Formation of the Dichlorophenyl-Furan Intermediate: The initial step involves the reaction of 2,4-dichlorophenyl acetic acid with furan in the presence of a dehydrating agent such as thionyl chloride to form the dichlorophenyl-furan intermediate.

Vinylation: The intermediate is then subjected to a vinylation reaction using a vinyl halide and a base like potassium carbonate to introduce the vinyl group.

Amidation: The final step involves the reaction of the vinylated intermediate with benzoyl chloride and dimethylamine in the presence of a catalyst such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl group to form the corresponding alcohol.

Substitution: Halogenation reactions can occur at the dichlorophenyl group using reagents like N-bromosuccinimide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: N-bromosuccinimide, sulfuryl chloride.

Major Products

Oxidation: Furan-epoxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the furan and benzamide moieties can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Below is a comparative analysis of key structural analogs:

Key Observations:

- Heterocyclic Core : The target’s furan ring contrasts with triazoles in propiconazole/etaconazole and benzimidazole in the compound from . Triazoles are critical for antifungal activity in agrochemicals, while benzimidazoles are associated with antibacterial effects .

- Substituent Flexibility: The dimethylamino group in the target compound likely enhances water solubility compared to the tert-butylamino group in the bromophenyl analog, which may improve pharmacokinetics .

Agrochemical Potential

The 2,4-dichlorophenyl group in the target compound is structurally analogous to fungicides like propiconazole and etaconazole, which inhibit ergosterol biosynthesis in fungi . However, the absence of a triazole ring in the target suggests a different mechanism of action.

Pharmacological Activity

The benzamide core is shared with N-[1-(1H-Benzimidazol-2-yl)-...]benzamide (), which exhibits antibacterial properties. The target’s lack of a benzimidazole group may reduce antibacterial efficacy but could confer selectivity for other targets, such as ion channels or enzymes .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 2,4-dichlorophenyl group enhances agrochemical activity, but the furan core may limit antifungal efficacy compared to triazole-based fungicides .

- Solubility and Bioavailability: The dimethylamino group could improve the target’s solubility over bulkier analogs, making it more suitable for systemic applications .

- Unresolved Questions : The exact biological targets and efficacy of the target compound remain uncharacterized in the provided evidence. Further studies comparing its activity with triazole-containing fungicides or benzimidazole-based antibacterials are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.